(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
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Overview
Description
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the para position and a hydroxyl group at the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of phenylalanine derivatives followed by hydroxylation. For example, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the compound can be synthesized in four steps without racemization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and hydroxylation reactions. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of (2R)-2-hydroxy-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)propionic acid: Similar structure but lacks the hydroxyl group.
(2R,3S)-2-Amino-3-hydroxy-3-(4-nitrophenyl)propionic acid: Similar structure with an additional amino group.
Uniqueness
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both a hydroxyl and a nitro group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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